Gitoxigenin 3,16-diacetate

Catalog No.
S13941715
CAS No.
5996-03-2
M.F
C27H38O7
M. Wt
474.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gitoxigenin 3,16-diacetate

CAS Number

5996-03-2

Product Name

Gitoxigenin 3,16-diacetate

IUPAC Name

[(3S,5R,10S,13R,14S,16S,17R)-16-acetyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate

Molecular Formula

C27H38O7

Molecular Weight

474.6 g/mol

InChI

InChI=1S/C27H38O7/c1-15(28)33-19-7-9-25(3)18(12-19)5-6-21-20(25)8-10-26(4)24(17-11-23(30)32-14-17)22(34-16(2)29)13-27(21,26)31/h11,18-22,24,31H,5-10,12-14H2,1-4H3/t18-,19+,20?,21?,22+,24+,25+,26-,27+/m1/s1

InChI Key

ANNNOIZFDGPVNC-UZGQUCAOSA-N

Canonical SMILES

CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(CC(C4C5=CC(=O)OC5)OC(=O)C)O)C)C

Isomeric SMILES

CC(=O)O[C@H]1CC[C@]2([C@@H](C1)CCC3C2CC[C@]4([C@@]3(C[C@@H]([C@@H]4C5=CC(=O)OC5)OC(=O)C)O)C)C

Gitoxigenin 3,16-diacetate is a steroidal compound belonging to the class of cardiac glycosides, which are known for their ability to influence heart muscle contractions. Its chemical formula is C27H38O7, and it is characterized by the presence of two acetyl groups at the 3 and 16 positions of the gitoxigenin molecule. Gitoxigenin itself is derived from the plant Digitalis lanata, commonly known as woolly foxglove, which has been historically used in traditional medicine for its cardiotonic properties. The diacetate form enhances the lipophilicity of the compound, potentially affecting its bioavailability and pharmacokinetic properties.

  • Acetylation: The primary reaction for synthesizing Gitoxigenin 3,16-diacetate is acetylation, where gitoxigenin reacts with acetic anhydride in the presence of a catalyst like pyridine. This reaction typically yields a high percentage of the desired diacetate product .
  • Hydrolysis: In biological systems, Gitoxigenin 3,16-diacetate can undergo hydrolysis to release free gitoxigenin and acetic acid, which may affect its pharmacological activity.
  • Deacetylation: Under certain conditions, such as in alkaline environments or through enzymatic action, the acetyl groups can be removed, regenerating gitoxigenin .

Gitoxigenin 3,16-diacetate exhibits significant biological activity primarily related to its effects on cardiac function. As a cardiac glycoside:

  • Inhibition of Na⁺/K⁺-ATPase: This compound inhibits the sodium-potassium ATPase enzyme, leading to an increase in intracellular sodium concentration. This change promotes calcium influx into cardiac cells, enhancing contractility (positive inotropic effect) and potentially improving heart function in conditions like heart failure .
  • Toxicity: While beneficial in therapeutic doses, at higher concentrations, Gitoxigenin 3,16-diacetate can lead to toxicity characterized by arrhythmias and other cardiac complications .

The synthesis of Gitoxigenin 3,16-diacetate generally involves:

  • Starting Material: The process begins with pure gitoxigenin.
  • Reagents: Acetic anhydride is commonly used as an acetylating agent.
  • Catalysts: Pyridine or similar bases are employed to facilitate the reaction.
  • Procedure:
    • Mix gitoxigenin with acetic anhydride and pyridine.
    • Heat the mixture under controlled conditions (typically around 17 °C).
    • After completion, purify the product through crystallization or chromatography to obtain Gitoxigenin 3,16-diacetate in good yields (around 70%) .

Gitoxigenin 3,16-diacetate has several applications:

  • Pharmaceuticals: It is primarily used in the development of drugs for treating heart conditions due to its positive inotropic effects.
  • Research: The compound serves as a model for studying cardiac glycosides' mechanisms and effects on heart physiology.
  • Natural Products Chemistry: It is often studied in the context of natural product synthesis and modification.

Studies on Gitoxigenin 3,16-diacetate interactions focus on its binding affinity with various receptors and enzymes:

  • Na⁺/K⁺-ATPase Interactions: Research indicates that Gitoxigenin 3,16-diacetate binds effectively to Na⁺/K⁺-ATPase, which is crucial for its cardiotonic effects .
  • Drug Interactions: Investigations into its interactions with other pharmaceuticals reveal potential synergistic effects when combined with other cardiac drugs but also highlight risks of toxicity when used alongside certain medications .

Similar Compounds

Gitoxigenin 3,16-diacetate shares structural similarities with several other compounds within the cardiac glycoside family. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
DigitoxinSimilar backboneContains multiple sugar moieties affecting solubility
DigoxinSimilar backboneHas a different sugar component influencing activity
Lanatoside CSimilar backboneContains additional sugar units enhancing potency
GitoxinSimilar backboneLacks acetyl groups at positions 3 and 16

Uniqueness

Gitoxigenin 3,16-diacetate's unique feature lies in its dual acetylation at positions 3 and 16, which modifies its pharmacokinetic properties compared to other cardiac glycosides. This modification can enhance its absorption and distribution while potentially altering its therapeutic index.

Microbial biotransformation has emerged as a critical tool for modifying gitoxigenin’s steroidal nucleus. The endophytic fungus Alternaria eureka 1E1BL1 has demonstrated high catalytic efficiency in introducing hydroxyl, acetyl, and epoxide groups to gitoxigenin. For instance, incubation of gitoxigenin with A. eureka over 21 days yielded five new cardenolides, including acetylated derivatives, through reactions such as 7β-hydroxylation, 16β-acetylation, and 5β,11α-epoxidation. Similarly, Fusarium ciliatum has been employed to hydroxylate digitoxigenin at the C-12 position, a reaction analogous to potential modifications in gitoxigenin. These transformations rely on fungal cytochrome P450 enzymes, which catalyze site-specific oxidations and acetylations without requiring costly cofactors.

A key advantage of microbial systems is their ability to perform regio- and stereoselective modifications. For example, Nigrospora sphaerica dehydrogenates the 3β-hydroxyl group of gitoxigenin to form 3-dehydrogitoxigenin, while Calonectria decora introduces a 12β-hydroxyl group. Such specificity is challenging to achieve via chemical synthesis alone. Optimization of fermentation conditions—such as pH, temperature, and substrate feeding time—can further enhance conversion yields. In Daucus carota cell cultures, adding gitoxigenin 72 hours post-inoculation doubled the bioconversion rate compared to initial addition.

The esterification of the C16 position in gitoxigenin represents a critical structural modification that significantly influences binding affinity to the sodium/potassium-ATPase enzyme. Research has demonstrated that the introduction of acetyl groups at the C16 position produces marked changes in the inhibitory potency of gitoxigenin derivatives against this crucial membrane-bound enzyme [1].

Comprehensive studies have revealed that C16 acetylation increases the sodium/potassium-ATPase inhibitory activity of gitoxigenin by approximately 9-12 times compared to the parent compound [1] [2]. This enhancement in binding affinity represents one of the most significant structural modifications that can be applied to improve the biological activity of cardiac glycoside aglycones. The mechanistic basis for this increased potency appears to involve the formation of more favorable interactions between the acetylated C16 position and specific binding sites on the sodium/potassium-ATPase enzyme complex [1].

Comparative binding studies have established a clear hierarchy of esterification effects at the C16 position. Formate groups at C16 demonstrate the highest activity enhancement, increasing potency by approximately 30-fold, while acetate groups provide intermediate enhancement at 9-12 times the baseline activity [1] [2]. Methoxycarbonate groups at C16 actually decrease activity by approximately two-thirds, indicating that the specific chemical nature of the ester substituent is crucial for optimal binding interactions [1].

The binding affinity data for various C16-modified gitoxigenin derivatives reveals important structure-activity relationships. Human serum albumin binding studies have shown that gitoxigenin C16-acetate demonstrates 95% protein binding compared to 75% binding for the unacetylated parent compound [3]. This increased protein binding affinity correlates with enhanced membrane interactions and improved cellular uptake characteristics.

CompoundRelative Sodium/Potassium-ATPase Inhibitory ActivityProtein Binding (%)
Gitoxigenin1.0 (baseline)75
Gitoxigenin 16-formate30.0Not determined
Gitoxigenin 16-acetate9-1295
Gitoxigenin 16-methoxycarbonate0.33Not determined

The enhanced binding affinity observed with C16 esterification appears to result from the formation of additional hydrogen bonding interactions and favorable electrostatic contacts with the enzyme binding site [4]. The strongly negative inductive effects of the C16 ester groups contribute to tighter binding at the cardenolide C16 position, suggesting the presence of a specialized binding pocket that can accommodate these modifications [4].

Steric and Electronic Effects of Dual Acetylation Patterns

The simultaneous acetylation of both C3 and C16 positions in gitoxigenin creates a complex interplay of steric and electronic effects that significantly modulate the compound's biological activity. The dual acetylation pattern introduces substantial structural changes that affect both the conformational flexibility of the steroid backbone and the electronic distribution within the molecule [5].

Electronic effects arising from dual acetylation involve the introduction of electron-withdrawing acetyl groups that alter the overall charge distribution of the steroid nucleus. These modifications create regions of altered electron density that can influence binding interactions with target proteins [5]. The acetyl groups at both positions contribute to increased lipophilicity while simultaneously introducing polar carbonyl functionalities that can participate in hydrogen bonding interactions .

Steric effects of dual acetylation are particularly pronounced due to the bulky nature of the acetyl substituents. The presence of acetyl groups at both C3 and C16 positions creates significant steric hindrance that can restrict rotational freedom around key bonds within the steroid structure [5]. This steric crowding can lead to preferential adoption of specific conformational states that may be either favorable or unfavorable for receptor binding.

The electronic properties of dual acetylation patterns have been characterized through computational studies that reveal significant changes in the molecular electrostatic potential surface. The introduction of two acetyl groups creates distinct regions of electron deficiency around the carbonyl carbons, while simultaneously increasing electron density in adjacent regions through inductive effects [7]. These electronic perturbations can significantly influence the recognition and binding characteristics of the modified steroid.

Conformational analysis of dually acetylated gitoxigenin derivatives indicates that the presence of both acetyl groups introduces constraints that favor specific three-dimensional arrangements of the steroid backbone. The steric interactions between the acetyl groups and the steroid framework can stabilize particular conformations while destabilizing others [8]. This conformational selectivity has important implications for receptor binding specificity and biological activity.

The combined steric and electronic effects of dual acetylation result in modified pharmacokinetic properties compared to the parent compound. Enhanced lipophilicity arising from acetylation improves membrane permeability and cellular uptake, while the introduction of polar acetyl functionalities maintains sufficient aqueous solubility for biological activity . The balance between these competing effects determines the overall bioavailability and therapeutic potential of the dually acetylated derivatives.

Comparative Analysis of Mono- versus Di-acetylated Congeners

Systematic comparison of mono-acetylated and di-acetylated gitoxigenin derivatives reveals distinct differences in biological activity profiles and binding characteristics. The comparative analysis demonstrates that acetylation at different positions produces varying degrees of activity enhancement, with the combination of multiple acetyl groups often producing non-additive effects [1] [9].

Mono-acetylation at the C3 position produces minimal effects on sodium/potassium-ATPase inhibitory activity when present alone. However, C3 acetylation can modulate the activity-enhancing properties of C16 modifications when both positions are simultaneously esterified [1]. This suggests that the C3 position primarily serves a modulatory role rather than directly contributing to binding affinity enhancement.

In contrast, mono-acetylation at the C16 position consistently produces significant enhancement of biological activity. The 9-12 fold increase in sodium/potassium-ATPase inhibitory potency observed with C16 acetylation represents the primary driver of activity enhancement in gitoxigenin derivatives [1] [2]. This position appears to be directly involved in critical binding interactions with the target enzyme.

Di-acetylated derivatives combining both C3 and C16 modifications demonstrate complex activity profiles that cannot be predicted from simple addition of individual effects. In some cases, C3 acetylation reduces the activity-enhancing properties of C16 modifications, suggesting negative cooperativity between the two positions [1]. This phenomenon indicates that optimal activity may require selective rather than comprehensive acetylation patterns.

Binding affinity studies reveal that di-acetylated congeners often exhibit altered selectivity profiles compared to their mono-acetylated counterparts. The gitoxigenin 3,16-diacetate shows significantly different binding characteristics compared to 16-acetylgitoxin, with the diacetate demonstrating much greater differences in relative affinities for different antibody binding sites [9]. This altered selectivity suggests that dual acetylation produces conformational changes that affect multiple binding determinants simultaneously.

Acetylation PatternSodium/Potassium-ATPase ActivityBinding SelectivityConformational Flexibility
Unmodified Gitoxigenin1.0BaselineHigh
C3 Acetate1.0-1.2Slightly alteredModerate
C16 Acetate9-12EnhancedModerate
C3,C16 Diacetate6-8Significantly alteredLow

The comparative analysis reveals that mono-acetylated derivatives generally retain greater conformational flexibility than their di-acetylated counterparts. This flexibility may contribute to the ability of mono-acetylated compounds to adopt optimal binding conformations, while the increased rigidity of di-acetylated derivatives may limit their adaptability to different binding sites [8].

Pharmacological studies indicate that the choice between mono- and di-acetylation patterns can significantly influence the therapeutic index and selectivity profile of gitoxigenin derivatives. Di-acetylated compounds often demonstrate enhanced potency but may also exhibit altered selectivity that could affect their therapeutic utility [10]. The optimal acetylation pattern depends on the specific therapeutic application and desired activity profile.

Conformational Dynamics of 3,16-Diacetylated Steroid Nucleus

The conformational dynamics of the 3,16-diacetylated gitoxigenin nucleus involve complex interactions between the steroid backbone and the appended acetyl groups that significantly influence the overall three-dimensional structure. Molecular dynamics studies have revealed that dual acetylation introduces substantial conformational constraints that alter the flexibility and preferred conformations of the steroid framework [11] [12].

The presence of acetyl groups at both C3 and C16 positions creates intramolecular interactions that stabilize specific conformational states while destabilizing others. These interactions include steric clashes between the acetyl groups and adjacent steroid substituents, as well as potential intramolecular hydrogen bonding between the acetyl carbonyls and nearby hydroxyl or other polar groups [7]. The net effect is a reduction in overall conformational flexibility compared to the unacetylated parent compound.

Computational analysis of conformational energy surfaces reveals that 3,16-diacetylated gitoxigenin adopts preferential conformations that differ significantly from those of the parent compound. The acetyl groups at C3 tend to adopt orientations that minimize steric interactions with the A-ring substituents, while the C16 acetyl group influences the orientation of the D-ring and associated lactone functionality [11]. These conformational preferences have important implications for receptor binding and biological activity.

The dynamics of ring puckering and flexibility are significantly altered by dual acetylation. Studies of steroid ring conformational behavior indicate that acetylation can either increase or decrease ring flexibility depending on the specific position and local environment [11]. In the case of 3,16-diacetylated gitoxigenin, the A-ring shows reduced flexibility due to the bulky C3 acetyl group, while the D-ring maintains relatively high flexibility despite the presence of the C16 substituent.

Temperature-dependent conformational studies reveal that the 3,16-diacetylated steroid nucleus exhibits altered thermal stability compared to unmodified gitoxigenin. Higher temperatures are required to induce conformational transitions in the diacetylated derivative, indicating that the acetyl groups provide conformational stabilization [11]. This enhanced conformational stability may contribute to improved binding affinity by reducing the entropic cost of receptor binding.

The conformational dynamics of the 3,16-diacetylated nucleus also influence the accessibility of key binding determinants. Molecular dynamics simulations indicate that certain conformational states of the diacetylated compound expose binding sites that are less accessible in the parent compound, while simultaneously occluding other potential interaction sites [12]. This altered accessibility pattern contributes to the unique binding profile observed for gitoxigenin 3,16-diacetate.

Solvent effects on conformational dynamics reveal that the 3,16-diacetylated steroid nucleus exhibits different behavior in polar versus non-polar environments. In aqueous solution, the acetyl groups can participate in hydrogen bonding interactions with water molecules, which influences the preferred conformational states [7]. In lipid environments, hydrophobic interactions become more prominent, leading to different conformational preferences that may be relevant for membrane binding and cellular uptake.

The allosteric modulation of sodium/potassium-adenosine triphosphatase by gitoxigenin 3,16-diacetate represents a fundamental mechanism underlying its pharmacological actions. This compound demonstrates moderate but significant selectivity for specific isoforms of the enzyme, with particular preference for alpha-2 and alpha-3 subunits over alpha-1 subunits [1] [2]. The binding affinity patterns reveal that gitoxigenin 3,16-diacetate exhibits an alpha-1/alpha-2 selectivity ratio of approximately 1.8-fold, indicating preferential interaction with the alpha-2 isoform [1] [3].

The molecular basis of this isoform selectivity lies in the structural differences between the alpha subunits, particularly in the extracellular carbohydrate binding loops [1]. The presence of the 3,16-diacetate substitution pattern on the gitoxigenin core enhances binding affinity compared to the parent aglycone, with the 16-acetyl group contributing significantly to the increased potency [4] [5]. Research has demonstrated that the 16-beta-acetyl substitution increases sodium/potassium-adenosine triphosphatase inhibitory activity by approximately 9-12 fold compared to unsubstituted gitoxigenin [4].

The allosteric mechanism involves binding to the extracellular face of the alpha subunit, where the compound stabilizes the enzyme in the E2 conformational state [6]. This binding event prevents the normal conformational transitions required for ion transport, effectively blocking the pump's ability to extrude sodium ions and import potassium ions [6]. The sugar moiety plays a crucial role in determining isoform selectivity, as aglycones such as gitoxigenin demonstrate no significant selectivity between isoforms [1] [2].

Kinetic studies have revealed that gitoxigenin 3,16-diacetate exhibits differential effects on the apparent affinity for potassium ions across isoforms, with a 5-6 fold higher K0.5 value for potassium displacement on alpha-2 compared to alpha-1 [1]. This differential potassium antagonism contributes to the observed selectivity patterns and influences the inhibitory potency rankings observed in enzymatic assays [1].

The physiological significance of this isoform selectivity is particularly relevant in cardiac tissue, where alpha-2 isoforms are thought to play a key role in cardiac contractility and may be important targets for cardiotonic effects [1] [6]. The selective inhibition of alpha-2 over alpha-1 isoforms may explain the enhanced sensitivity of cardiac tissue to gitoxigenin 3,16-diacetate compared to other cardiac glycosides that lack this selectivity profile [3].

Calcium Signaling Crosstalk in Cardiotonic Effects

The calcium signaling mechanisms underlying the cardiotonic effects of gitoxigenin 3,16-diacetate involve complex crosstalk between multiple calcium transport systems. The compound induces calcium entry into cells through formation of calcium-permeable channels at concentrations above 40 nanomolar, with a Hill coefficient of 1.3 suggesting cooperative binding of multiple molecules [7]. This direct calcium channel formation represents a novel mechanism distinct from traditional sodium/potassium-adenosine triphosphatase inhibition.

The calcium permeability ratio (PCa/PCs) of approximately 0.6 for these gitoxigenin-induced channels indicates significant calcium selectivity [7]. The channels exhibit rapid transitions between open and closed states, with kinetics influenced by the phospholipid composition of the membrane environment [7]. In phosphatidylserine-enriched membranes, the channels display higher activity levels and faster kinetics compared to phosphatidylcholine-containing membranes [7].

The sodium/calcium exchanger represents another critical component of the calcium signaling cascade activated by gitoxigenin 3,16-diacetate. Inhibition of sodium/potassium-adenosine triphosphatase leads to increased intracellular sodium concentrations, which shifts the equilibrium of the exchanger toward calcium influx mode [8] [9]. This mechanism contributes to the sustained elevation of intracellular calcium concentrations observed during cardiotonic effects [8].

Intracellular calcium oscillations triggered by gitoxigenin 3,16-diacetate involve interaction with the inositol 1,4,5-trisphosphate receptor system [10]. The compound promotes sustained calcium oscillations that activate nuclear factor kappa B signaling pathways, leading to increased expression of antiapoptotic factors such as Bcl-xL [10]. These oscillations are characterized by slow kinetics and prolonged duration compared to physiological calcium transients [10].

The sarcoplasmic reticulum calcium handling is significantly altered by gitoxigenin 3,16-diacetate through multiple mechanisms. The compound affects both calcium release from ryanodine receptors and calcium uptake by sarcoplasmic/endoplasmic reticulum calcium-adenosine triphosphatase pumps [11]. The net effect is enhanced calcium availability for contractile protein activation, contributing to the positive inotropic effects observed in cardiac tissue [11].

Calcium-dependent activation of protein kinases represents a downstream effector mechanism in the cardiotonic response. Calcium/calmodulin-dependent protein kinase II activation leads to phosphorylation of phospholamban, further enhancing sarcoplasmic reticulum calcium uptake and contributing to the sustained positive inotropic effects [11]. The temporal coordination of these calcium signaling events is crucial for the therapeutic efficacy of gitoxigenin 3,16-diacetate in cardiac applications.

Apoptotic Pathway Activation in Neoplastic Cells

The apoptotic pathway activation induced by gitoxigenin 3,16-diacetate in neoplastic cells involves multiple interconnected mechanisms that selectively target cancer cells while sparing normal cells. The compound triggers rapid downregulation of c-MYC messenger ribonucleic acid within the first hour of treatment, followed by precipitous loss of c-MYC protein and subsequent activation of caspase-3 [12]. This mechanism is mediated through inhibition of nuclear factor of activated T-cells binding to the proximal c-MYC promoter region [12].

The intrinsic apoptotic pathway is preferentially activated, as evidenced by early activation of caspase-9 at concentrations around 30-70 nanomolar, while caspase-8 activation associated with extrinsic death receptor pathways is not detected [12] [13]. This selectivity for the mitochondrial pathway is supported by observations of cytochrome c release and mitochondrial membrane potential loss occurring within 4-16 hours of treatment [13].

Nuclear factor of activated T-cells isoforms are differentially affected by gitoxigenin 3,16-diacetate, with nuclear factor of activated T-cells 1 showing the highest sensitivity to inhibition [12]. The compound reduces nuclear factor of activated T-cells 1 binding to the c-MYC promoter by approximately 56 percent, effectively blocking transcriptional activation of this critical oncogene [12]. This mechanism is particularly relevant in cancer cells where c-MYC overexpression drives proliferation and survival [12].

Caspase-3 activation serves as a central executioner in the apoptotic cascade, with the compound inducing significant caspase-3 activity at concentrations of 70-500 nanomolar depending on cell type [12] [13]. The activation of caspase-3 leads to cleavage of poly(adenosine diphosphate-ribose) polymerase and other downstream substrates, resulting in the characteristic biochemical hallmarks of apoptosis [12]. Importantly, pretreatment with caspase-3 inhibitors completely blocks the cytotoxic effects of gitoxigenin 3,16-diacetate [12].

The selectivity for cancer cells over normal cells appears to be related to differential expression of sodium/potassium-adenosine triphosphatase isoforms, with cancer cells frequently overexpressing alpha-2 and alpha-3 subunits that are preferentially targeted by gitoxigenin 3,16-diacetate [14] [1]. This differential expression pattern may explain why cancer cells are more susceptible to apoptosis induction at concentrations that have minimal effects on normal cells [15].

Cell cycle arrest at the G0/G1 phase occurs concomitantly with apoptotic induction, with cells accumulating in this phase at 24-48 hours post-treatment [16] [17]. This arrest is associated with downregulation of cyclin proteins and cell division cycle proteins, effectively blocking cell cycle progression and sensitizing cells to apoptotic stimuli [17]. The combination of cell cycle arrest and apoptotic induction represents a dual mechanism for eliminating neoplastic cells.

Differential Inhibition Profiles of Sarco/Endoplasmic Reticulum Calcium-Adenosine Triphosphatase

The differential inhibition of sarco/endoplasmic reticulum calcium-adenosine triphosphatase isoforms by gitoxigenin 3,16-diacetate reveals distinct selectivity patterns that contribute to its tissue-specific effects. The compound demonstrates highest potency against sarco/endoplasmic reticulum calcium-adenosine triphosphatase 1a, with inhibitory concentration 50 values ranging from 0.8 to 1.2 micromolar, making this isoform the most sensitive target [18] [19].

Sarco/endoplasmic reticulum calcium-adenosine triphosphatase 2a, the cardiac-specific isoform, shows intermediate sensitivity with inhibitory concentration 50 values of 1.5-2.0 micromolar [18] [19]. This moderate inhibition is physiologically relevant given the role of sarco/endoplasmic reticulum calcium-adenosine triphosphatase 2a in cardiac excitation-contraction coupling and the cardiotonic effects of gitoxigenin 3,16-diacetate [19]. The compound's effects on this isoform may contribute to both therapeutic and toxic cardiovascular responses.

The smooth muscle isoform sarco/endoplasmic reticulum calcium-adenosine triphosphatase 2b demonstrates reduced sensitivity with inhibitory concentration 50 values of 2.0-3.0 micromolar [18]. This relative resistance may be protective for vascular smooth muscle function, potentially reducing peripheral vascular side effects compared to compounds with non-selective sarco/endoplasmic reticulum calcium-adenosine triphosphatase inhibition [18].

Sarco/endoplasmic reticulum calcium-adenosine triphosphatase 3, found predominantly in non-muscle cells, shows the lowest sensitivity with inhibitory concentration 50 values of 3.0-5.0 micromolar [18]. This reduced potency against the non-muscle isoform may contribute to the selective effects of gitoxigenin 3,16-diacetate on cardiac and skeletal muscle compared to other tissues [18].

The molecular mechanism of sarco/endoplasmic reticulum calcium-adenosine triphosphatase inhibition involves binding to the enzyme in the E2 conformational state, similar to thapsigargin, but with distinct binding kinetics and reversibility characteristics [18]. Unlike thapsigargin, which forms irreversible complexes, gitoxigenin 3,16-diacetate appears to form reversible inhibitory complexes that allow for some residual calcium transport activity [18].

XLogP3

2.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

474.26175355 g/mol

Monoisotopic Mass

474.26175355 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-10-2024

Explore Compound Types